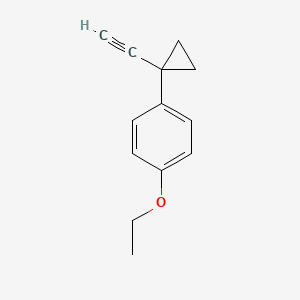![molecular formula C5H10O2S2 B13576989 [(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
[(Methanesulfonylsulfanyl)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cycloalkyl sulfone compound with the molecular formula C5H10O2S2 and a molecular weight of 166.3 g/mol This compound is known for its unique chemical structure, which includes a cyclopropane ring and a methanesulfonylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methanesulfonylsulfanyl)methyl]cyclopropane typically involves the reaction of cyclopropylmethyl halides with methanesulfonylsulfanyl reagents under controlled conditions. One common method includes the use of cyclopropylmethyl bromide and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
[(Methanesulfonylsulfanyl)methyl]cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted cyclopropane derivatives .
Applications De Recherche Scientifique
[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Methanesulfonylsulfanyl)methyl]cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenecyclopropane: An organic compound with the formula (CH2)2C=CH2, known for its use as a reagent in organic synthesis.
Cyclopropane: A cycloalkane with the molecular formula (CH2)3, used in various chemical reactions and industrial applications.
Uniqueness
[(Methanesulfonylsulfanyl)methyl]cyclopropane is unique due to its combination of a cyclopropane ring and a methanesulfonylsulfanyl group. This structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C5H10O2S2 |
|---|---|
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
methylsulfonylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C5H10O2S2/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3 |
Clé InChI |
DXMDTDVDNDWQHH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


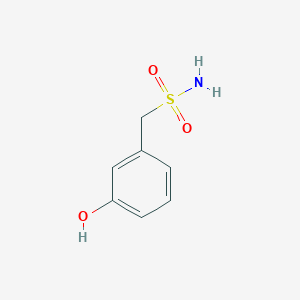
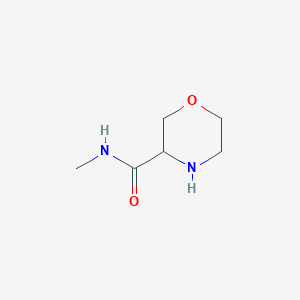
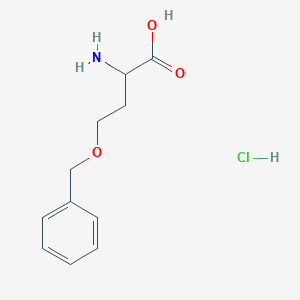
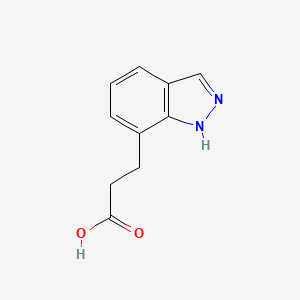

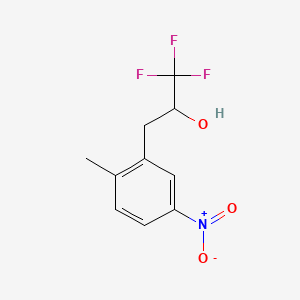
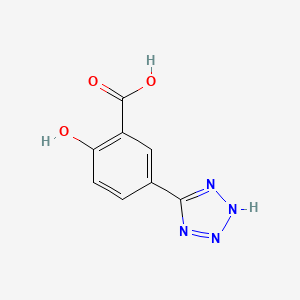
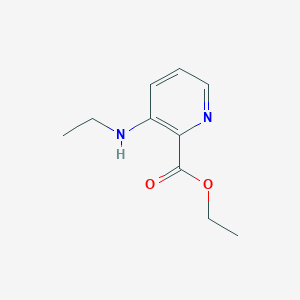
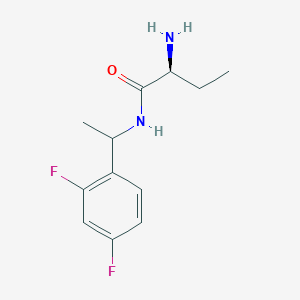
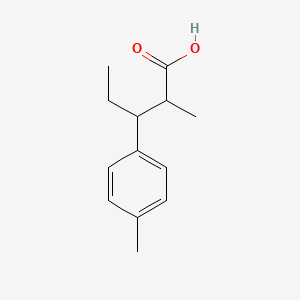
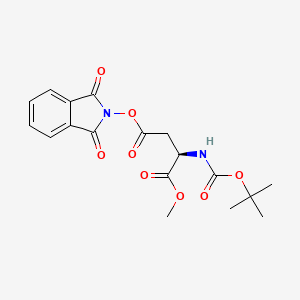
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
